Desmethoxy Ranolazine-d5
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Overview
Description
Desmethoxy Ranolazine-d5 is a deuterated analogue of Desmethoxy Ranolazine, which itself is a derivative of Ranolazine. Ranolazine is a well-known anti-anginal medication used to treat chronic angina. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H26D5N3O3, and it has a molecular weight of 402.54 .
Scientific Research Applications
Desmethoxy Ranolazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Safety and Hazards
While specific safety and hazard information for Desmethoxy Ranolazine-d5 was not found, it’s important to note that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is also recommended to avoid inhalation and contact with skin, eyes, and clothing .
Future Directions
Mechanism of Action
Target of Action
Desmethoxy Ranolazine-d5, an analogue of Ranolazine, primarily targets voltage-gated sodium channels (VGSCs) in the cardiac muscle . VGSCs play a significant role in driving cancer cell invasiveness . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .
Mode of Action
At therapeutic concentrations, this compound can inhibit the cardiac late sodium current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms . This inhibition of the late inward sodium current reduces the magnitude of ischemia-induced sodium and calcium overload, thereby improving myocardial function and perfusion .
Biochemical Pathways
It is known that the compound’s inhibition of the late inward sodium current can lead to a decrease in intracellular calcium levels . This could potentially affect various calcium-dependent signaling pathways within the cell.
Pharmacokinetics
Ranolazine, the parent compound of this compound, is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The absolute bioavailability ranges from 35% to 50% .
Result of Action
Its parent compound, ranolazine, has been shown to provide relief from uncomfortable and debilitating symptoms of chronic angina . It is also suggested that ranolazine may reduce cardiac readmission .
Biochemical Analysis
Biochemical Properties
Desmethoxy Ranolazine-d5 interacts with various enzymes and proteins. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The quantitatively most important metabolic pathways for this compound are catalyzed by enzymes of the CYP3A family, followed by CYP2D6 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to inhibit late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes . This action is believed to improve the efficiency of the failing heart by switching substrate utilization from fatty acids to glucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, reducing intracellular calcium overload and associated diastolic contractile dysfunction . This mechanism is thought to improve the efficiency of the failing heart by switching substrate utilization from fatty acids to glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s oral plasma clearance diminishes with dose, from an average of 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily . This indicates that the compound’s stability and degradation may vary depending on the dosage and duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. As mentioned earlier, it is extensively metabolized by CYP3A enzymes and, to a lesser extent, by CYP2D6 . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethoxy Ranolazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethoxy Ranolazine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Ranolazine: The parent compound, used for treating chronic angina.
Desmethoxy Ranolazine: A non-deuterated analogue of Desmethoxy Ranolazine-d5.
Other Deuterated Analogues: Compounds like Desmethoxy Ranolazine-d3, which have different numbers of deuterium atoms incorporated.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYIGQLESDPPH-GGXSZSEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.